molecular formula C27H36N2O4 B14018639 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one CAS No. 7248-95-5

3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one

Cat. No.: B14018639
CAS No.: 7248-95-5
M. Wt: 452.6 g/mol
InChI Key: ALRDOVIOJICJND-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is a complex organic compound with a unique structure that includes methoxyphenyl, dimorpholinyl, and propanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Morpholine Addition: The α,β-unsaturated ketone undergoes a Michael addition with morpholine to introduce the dimorpholinyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Similar structure but lacks the dimorpholinyl group.

    2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the propan-2-ylphenyl group.

Uniqueness

3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is unique due to the presence of both the dimorpholinyl and propan-2-ylphenyl groups, which confer specific chemical and biological properties not found in similar compounds .

Properties

CAS No.

7248-95-5

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one

InChI

InChI=1S/C27H36N2O4/c1-20(2)21-4-6-23(7-5-21)27(30)26(29-14-18-33-19-15-29)25(28-12-16-32-17-13-28)22-8-10-24(31-3)11-9-22/h4-11,20,25-26H,12-19H2,1-3H3

InChI Key

ALRDOVIOJICJND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)OC)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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